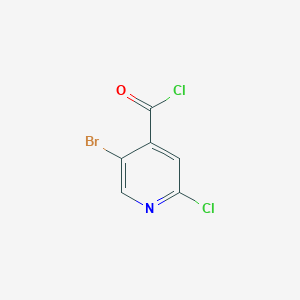

5-Bromo-2-chloroisonicotinoyl chloride

Vue d'ensemble

Description

5-Bromo-2-chloroisonicotinoyl chloride: is a chemical compound with the molecular formula C6H2BrCl2NO and a molecular weight of 254.9 g/mol . It is a derivative of isonicotinic acid, featuring both bromine and chlorine substituents on the aromatic ring. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactive acyl chloride group.

Applications De Recherche Scientifique

1. Metabolism Research

5-Bromo-2-chloroisonicotinoyl chloride has been studied for its potential roles in metabolic pathways and the identification of metabolites in different organisms. For instance, Kanamori et al. (2002) investigated the in vivo metabolism of a structurally related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), identifying various metabolites, suggesting complex metabolic pathways for bromine-containing compounds (Kanamori et al., 2002).

2. Environmental and Water Treatment

Research has also delved into the role of bromine and chlorine compounds, similar to this compound, in environmental contexts, particularly in water treatment processes. Radjenovic and Sedlak (2015) reviewed the challenges and opportunities for electrochemical processes in treating contaminated water, highlighting the importance of understanding the roles of bromide and chloride in these processes (Radjenovic & Sedlak, 2015). Moreover, Zhang and Parker (2018) discussed the impact of halogen radicals in natural and engineered aquatic systems, underscoring the significance of bromide and chloride ions in these environments (Zhang & Parker, 2018).

3. Pharmaceutical and Chemical Synthesis

This compound may be relevant in the synthesis of pharmaceuticals and chemical products. Shi et al. (2022) reported a case involving 5-bromo-2-nitropyridine, a compound structurally related to this compound, emphasizing its absorption through the skin and respiratory tract and its potential toxic effects, which underscores the significance of understanding the properties of similar bromine- and chlorine-containing compounds in the context of occupational safety and health (Shi et al., 2022).

Safety and Hazards

The safety data sheet for 5-Bromo-2-chloroisonicotinoyl chloride indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Orientations Futures

5-Bromo-2-chloroisonicotinoyl chloride is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . The development of new antidiabetic drugs with novel targets and mechanisms, such as SGLT2 inhibitors, is necessary to address the global challenge of diabetes . Therefore, research into the synthesis and properties of this compound is likely to continue to be an important area of study.

Mécanisme D'action

Target of Action

It is known to be used in the suzuki–miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In general, in the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It is known to be involved in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .

Action Environment

It is known that the success of the suzuki–miyaura coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloroisonicotinoyl chloride typically involves the chlorination and bromination of isonicotinic acid derivatives. One common method includes the following steps:

Chlorination: Isonicotinic acid is first chlorinated using thionyl chloride (SOCl2) to form 2-chloroisonicotinoyl chloride.

Bromination: The chlorinated product is then brominated using bromine (Br2) in the presence of a suitable catalyst to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2-chloroisonicotinoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Propriétés

IUPAC Name |

5-bromo-2-chloropyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVASMDWQSBZSBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

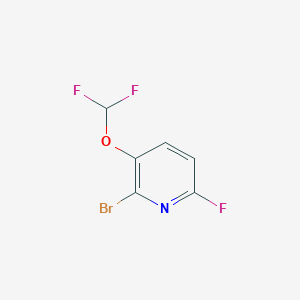

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

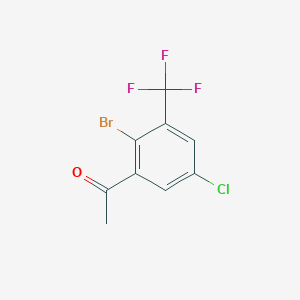

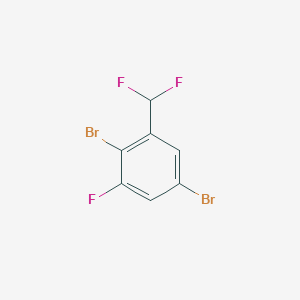

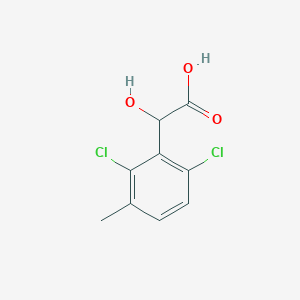

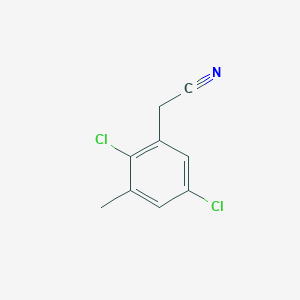

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.